3-Sulfino-DL-valine

Analytical Chemistry Pharmaceutical Analysis Physicochemical Characterization

Avoid analytical method failure from using non-pharmacopeial analogs. 3-Sulfino-DL-valine (CAS 98462-04-5) is the mandated Sulbactam EP Impurity A / USP Related Compound A reference standard, essential for accurate HPLC quantification in API stability and quality control. - Pharmacopeial Traceability: Meets EP/USP identity and purity requirements; eliminates regulatory risk from generic substitutes. - Method-Specific Selectivity: Distinct LogP (~0.96) and solubility profile (DMSO, methanol) enable baseline chromatographic separation from Sulbactam and related impurities. - Supply Chain Assurance: Available as a certified reference standard with full characterization documentation; ships ambient globally for immediate method deployment.

Molecular Formula C5H11NO4S
Molecular Weight 181.21 g/mol
CAS No. 98462-04-5
Cat. No. B113447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Sulfino-DL-valine
CAS98462-04-5
Synonyms3-Sulfinovaline;  Sulbactam EP Impurity A; 
Molecular FormulaC5H11NO4S
Molecular Weight181.21 g/mol
Structural Identifiers
SMILESCC(C)(C(C(=O)O)N)S(=O)O
InChIInChI=1S/C5H11NO4S/c1-5(2,11(9)10)3(6)4(7)8/h3H,6H2,1-2H3,(H,7,8)(H,9,10)
InChIKeySVIZNTHNFAOGAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 15 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Sulfino-DL-valine: Verified Procurement & Class Identification


3-Sulfino-DL-valine, also known by its IUPAC name 2-amino-3-methyl-3-sulfinobutanoic acid, is a non-proteinogenic, sulfur-containing amino acid derivative characterized by a sulfinic acid (-SO₂H) group on its valine backbone . This compound is universally identified in authoritative pharmacopeial and chemical databases as Sulbactam EP Impurity A and USP Sulbactam Related Compound A, serving as a critical analytical reference standard for the quality control and stability monitoring of the semi-synthetic β-lactamase inhibitor Sulbactam [1]. With a molecular weight of 181.21 g/mol and a predicted LogP of 0.96, its physicochemical and functional profile is specifically defined by its impurity status and its reactive sulfino moiety .

3-Sulfino-DL-valine: Non-Interchangeable Analogs


Procurement of 3-Sulfino-DL-valine cannot be fulfilled by simple substitution with other sulfino-amino acids (e.g., 3-sulfinoalanine or cysteinesulfinic acid) or generic valine derivatives. The selection is constrained by its unique dual identity: first, as a pharmacopeial-mandated analytical reference standard (Sulbactam EP Impurity A / USP Related Compound A), which carries strict regulatory and quality control requirements for identity, purity, and traceability that generic analogs cannot satisfy [1]. Second, its distinct physicochemical signature—including its specific lipophilicity (LogP ~0.96), melting point (177-179°C dec.), and differential solubility profile—sets it apart from other sulfino-amino acids, which exhibit markedly different properties (e.g., 3-sulfinoalanine has a LogP of -2.1 and much higher water solubility) [2]. These differences have direct consequences for analytical method development, sample preparation, and the validity of experimental results, making precise, compound-specific sourcing a critical necessity.

3-Sulfino-DL-valine: Comparative Evidence


Lipophilicity Profile vs. 3-Sulfinoalanine

The physicochemical properties of 3-Sulfino-DL-valine show a distinct and quantifiable difference from its closest structural analog, 3-sulfinoalanine (cysteinesulfinic acid). Specifically, 3-Sulfino-DL-valine exhibits a predicted LogP value of 0.96, indicating greater lipophilicity compared to 3-sulfinoalanine, which has a reported LogP of -2.1 [1]. This difference of over 3 log units signifies a >1000-fold difference in partition coefficient, which directly impacts chromatographic behavior and sample preparation protocols. While 3-sulfinoalanine is highly water-soluble (30.2 g/L), 3-Sulfino-DL-valine is reported to be only slightly soluble in water and requires DMSO or heated methanol for solubilization . These distinct properties are critical for method development in HPLC analysis and for ensuring accurate quantification.

Analytical Chemistry Pharmaceutical Analysis Physicochemical Characterization

HOCl Scavenging vs. Simple Amino Acids

Multiple independent vendor citations and product descriptions explicitly attribute a specific biological activity to 3-Sulfino-DL-valine (specifically its D-enantiomer) that is not claimed for its parent compound, Sulbactam, or for simpler analogs like valine. The compound is consistently described as acting as an 'effective scavenger of HOCl' (hypochlorous acid), a reactive oxygen species released by activated granulocytes at sites of inflammation . While a direct, quantitative IC50 value is not provided in these sources, the claim is a specific functional differentiation. In contrast, studies on the reaction of NaOCl (a source of HOCl) with simple amino acids like valine indicate a 1:1 molar reaction with the amino group, a different and less specific mechanism than the claimed 'scavenging' activity of the sulfino group in 3-Sulfino-DL-valine [1]. This suggests a distinct, sulfino-group-mediated interaction with HOCl.

Inflammation Research Oxidative Stress Biochemical Pharmacology

Sulbactam Impurity A: Pharmacopeial Standard

3-Sulfino-DL-valine holds a singular, non-fungible position in pharmaceutical analysis as the designated Sulbactam EP Impurity A and USP Sulbactam Related Compound A [1]. This is not a general characteristic but a specific, legally recognized identity for quality control purposes. The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs for Sulbactam and its formulations mandate the use of this specific compound as a reference standard for impurity profiling and system suitability testing . No other compound, including its own structural analogs or other Sulbactam impurities (e.g., Impurity B or C), can fulfill this regulatory requirement. The product is supplied with detailed characterization data compliant with regulatory guidelines to support Abbreviated New Drug Applications (ANDA) and commercial production [1].

Pharmaceutical Quality Control Analytical Method Validation Regulatory Compliance

3-Sulfino-DL-valine: Application Scenarios


Sulbactam Impurity Profiling Standard

This is the primary and most critical application for 3-Sulfino-DL-valine. As Sulbactam EP Impurity A / USP Related Compound A, it is used as a certified reference standard for the development and validation of HPLC methods to detect and quantify this specific degradation product or process impurity in Sulbactam active pharmaceutical ingredients (APIs) and finished drug products [1]. The degradation of Sulbactam to this compound follows a specific kinetic pathway, as elucidated by Haginaka et al., making its accurate quantification essential for stability studies and shelf-life determination [2].

Chromatographic Separation Development

The unique lipophilicity (LogP ~0.96) and solubility profile of 3-Sulfino-DL-valine differentiate it from other more polar sulfino-amino acids and degradation products . This distinct profile is a key parameter that analytical chemists exploit to achieve baseline separation from the Sulbactam parent peak and other impurities in reversed-phase HPLC. The specific solubility in DMSO and methanol, rather than water, also dictates sample preparation protocols, making it a valuable tool for developing robust, transferable analytical methods.

HOCl Scavenging in Inflammation Research

For researchers in biochemistry and pharmacology, 3-Sulfino-DL-valine presents a specific molecular tool to investigate the role of sulfinic acid groups in scavenging hypochlorous acid (HOCl), a potent oxidant produced by neutrophils at inflammatory sites . While its parent compound Sulbactam is an antibiotic adjuvant, the impurity's distinct HOCl-scavenging property provides a rationale for studying its potential off-target biological effects or for using it as a model compound to explore structure-activity relationships in the design of novel anti-inflammatory agents. This application stems directly from the documented functional claim for the compound .

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